molecular formula C11H13N3O2S B2874629 Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate CAS No. 2248320-11-6

Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B2874629
CAS No.: 2248320-11-6
M. Wt: 251.3
InChI Key: HRVWXDKHKVTVIA-UHFFFAOYSA-N
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Description

Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is an organic compound with a complex heterocyclic structure It is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired tert-butyl ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)8-6(12)7-9(17-8)14-5-4-13-7/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWXDKHKVTVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=NC=CN=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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